![molecular formula C13H10O2 B3111740 6H-Benzo[c]chromen-1-ol CAS No. 185613-45-0](/img/structure/B3111740.png)
6H-Benzo[c]chromen-1-ol
Overview
Description
6H-Benzo[c]chromen-1-ol is a chemical compound belonging to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicine and industry. The structure of this compound consists of a fused benzene and chromene ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[c]chromen-1-ol can be achieved through various methods. One common approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. The key step in this synthesis is a highly regioselective intermolecular Diels–Alder cycloaddition, followed by oxidative aromatization to obtain the final product . Another method involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6H-Benzo[c]chromen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzochromenones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Biological Activities
6H-Benzo[c]chromen-1-ol and its derivatives exhibit a range of biological activities that make them promising candidates for drug development. Key areas of interest include:
- Phosphodiesterase Inhibition : Recent studies have identified alkoxylated derivatives of 6H-benzocchromen-6-one as potent inhibitors of phosphodiesterase II (PDE2). For instance, one derivative demonstrated an IC50 value of 3.67 ± 0.47 μM, indicating significant inhibitory potential comparable to established inhibitors like BAY 60-7550 .
- Neuroprotective Effects : Urolithins, which are metabolites of ellagic acid derived from 6H-benzocchromen-6-one, have shown promise as cognitive enhancers in neurodegenerative disease models. Their ability to cross the blood-brain barrier makes them suitable candidates for further investigation in treating conditions like Alzheimer's disease .
- Cannabinoid Activity : Compounds related to 6H-benzocchromen-1-ol have been studied for their interactions with cannabinoid receptors (CB1 and CB2). These interactions suggest potential applications in pain management and other therapeutic areas related to cannabinoid pharmacology .
Therapeutic Applications
The therapeutic potential of 6H-benzocchromen-1-ol is being explored across several domains:
- Cancer Therapy : Some derivatives have shown selective cytotoxicity against cancer cell lines, suggesting their role as chemotherapeutic agents. The structural modifications can be tailored to enhance selectivity and efficacy against specific cancer types.
- Anti-inflammatory Agents : Given their interaction with inflammatory pathways, certain derivatives are being investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several case studies illustrate the applications and effectiveness of 6H-benzocchromen-1-ol derivatives:
- Urolithin Synthesis and Evaluation : A study synthesized a series of urolithins from ellagic acid and evaluated their neuroprotective effects in vitro, demonstrating significant improvements in cognitive function markers .
- PDE Inhibition Studies : Research focused on the design and synthesis of alkoxylated derivatives revealed that specific modifications led to enhanced PDE2 inhibition, paving the way for new treatments for cognitive disorders .
- Cannabinoid Receptor Interaction : A study on hydrogenated cannabinoids derived from 6H-benzocchromen revealed unique binding profiles at CB1 receptors compared to Δ9-THC, indicating potential for new therapeutic applications in pain management and appetite regulation .
Mechanism of Action
The mechanism of action of 6H-Benzo[c]chromen-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.
Comparison with Similar Compounds
6H-Benzo[c]chromen-1-ol can be compared with other similar compounds, such as:
6H-Benzo[c]chromen-6-one: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various applications.
Biological Activity
6H-Benzo[c]chromen-1-ol, also known as benzochromenol, is a heterocyclic compound belonging to the chromone family. It has garnered attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential neuroprotective effects. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its implications in medicine and pharmacology.
Molecular Characteristics:
- Molecular Formula: C15H10O2
- Molecular Weight: 222.24 g/mol
- Melting Point: 225-230°C
- Boiling Point: 460°C
- Solubility: Insoluble in water but soluble in organic solvents
- Appearance: Yellow crystalline solid
These properties contribute to its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have demonstrated its ability to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial effects against various pathogens. Studies have reported its effectiveness against bacterial strains, indicating its potential as a natural antimicrobial agent .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. Its ability to inhibit phosphodiesterase II (PDE2) suggests a mechanism that may enhance cognitive function and protect neuronal cells from degeneration . For instance, alkoxylated derivatives of this compound exhibited IC50 values indicating potent inhibitory activity against PDE2, which is linked to cognitive enhancement .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Antioxidant Mechanism: It neutralizes free radicals through electron donation.
- Anti-inflammatory Pathway: Inhibition of NF-kB signaling pathways leads to reduced expression of inflammatory cytokines.
- Neuroprotection: Modulation of cyclic nucleotide levels via PDE inhibition enhances neuronal survival and function.
Study on Antioxidant Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced oxidative stress markers in cultured neuronal cells exposed to oxidative stressors. The results indicated a dose-dependent response, reinforcing its potential as a therapeutic agent for neuroprotection.
Clinical Evaluation for Neurodegenerative Diseases
In clinical trials evaluating the effects of compounds similar to this compound on patients with Alzheimer's disease, preliminary results suggested improvements in cognitive function and reduction in behavioral symptoms. These findings warrant further exploration into the compound's therapeutic potential .
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for their pharmacological properties, particularly in developing new treatments for chronic diseases such as cancer and neurodegeneration .
Application Area | Description |
---|---|
Medicinal Chemistry | Used as a scaffold for synthesizing novel therapeutic agents. |
Antimicrobial Research | Investigated for potential use as a natural antimicrobial agent. |
Neuropharmacology | Explored for its cognitive enhancement properties and neuroprotective effects. |
Properties
IUPAC Name |
6H-benzo[c]chromen-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7,14H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPAQYZWMFVHSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C=CC=C3O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.